2-Aza-bicyclo[2.2.1]heptane, 6,7-dibromo-3,3-bis-trifluoromethyl-
Overview
Description
6,7-Dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-bicyclo[2.2.1]heptane, 6,7-dibromo-3,3-bis-trifluoromethyl- typically involves multiple steps, starting from simpler organic precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent bromination and trifluoromethylation steps introduce the bromine and trifluoromethyl groups, respectively. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the reactive intermediates and final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the double bonds if present.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6,7-Dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Aza-bicyclo[2.2.1]heptane, 6,7-dibromo-3,3-bis-trifluoromethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-3,3-dichloro-5,5-difluoro-6,6-diiodobicyclo[2.2.1]heptane: Similar in structure but with different halogen substitutions.
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile: Shares the trifluoromethyl groups but differs in other functional groups.
Uniqueness
6,7-Dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications and research areas where other similar compounds may not be as effective.
Properties
IUPAC Name |
6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSPNLWDYONI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Br)NC2(C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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